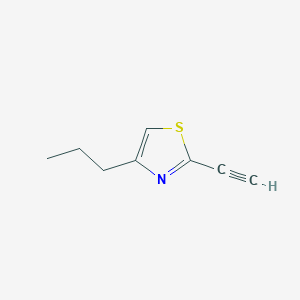

2-Ethynyl-4-propyl-1,3-thiazole

CAS No.:

Cat. No.: VC15765996

Molecular Formula: C8H9NS

Molecular Weight: 151.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NS |

|---|---|

| Molecular Weight | 151.23 g/mol |

| IUPAC Name | 2-ethynyl-4-propyl-1,3-thiazole |

| Standard InChI | InChI=1S/C8H9NS/c1-3-5-7-6-10-8(4-2)9-7/h2,6H,3,5H2,1H3 |

| Standard InChI Key | QFJFTDTXFCZISP-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CSC(=N1)C#C |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-ethynyl-4-propyl-1,3-thiazole is C₈H₉NS, with a molecular weight of 151.23 g/mol. Its IUPAC name, 2-ethynyl-4-propyl-1,3-thiazole, reflects the positions of the ethynyl (-C≡CH) and propyl (-CH₂CH₂CH₃) groups on the thiazole ring. The canonical SMILES representation is CCCC1=CSC(=N1)C#C, illustrating the propyl chain at position 4 and the ethynyl moiety at position 2.

Key Structural Features:

-

The thiazole core provides aromatic stability and sites for electrophilic substitution.

-

The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity in click chemistry and cross-coupling reactions.

-

The propyl substituent influences lipophilicity, potentially improving membrane permeability in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NS |

| Molecular Weight | 151.23 g/mol |

| IUPAC Name | 2-ethynyl-4-propyl-1,3-thiazole |

| SMILES | CCCCC1=CSC(=N1)C#C |

| LogP | 1.124 (predicted) |

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

A common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides under reflux conditions. The mechanism proceeds via nucleophilic attack by sulfur on acetylenedicarboxylates, followed by cyclization and elimination of alcohol (Scheme 1) . Ethanol serves as a green solvent, yielding products with satisfactory purity after recrystallization .

-

Combine 1-(4-carbamoylphenyl)-3-methylthiourea (1 mmol) with dialkyl acetylenedicarboxylate (1 mmol) in ethanol.

-

Reflux for 30 minutes, monitor via TLC (hexane/ethyl acetate, 3:1).

-

Quench with water, filter the precipitate, and recrystallize from ethanol.

Industrial Production

Scalable synthesis employs continuous flow reactors to enhance yield and reduce reaction time. Purification techniques such as chromatography or distillation ensure high-purity batches. Industrial protocols prioritize cost-effectiveness and reproducibility, often optimizing parameters like temperature (80–120°C) and catalyst loading.

Chemical Reactivity and Functionalization

2-Ethynyl-4-propyl-1,3-thiazole undergoes three primary reactions:

Oxidation

Treatment with hydrogen peroxide or KMnO₄ oxidizes the sulfur atom to sulfoxides or sulfones. For example:

This reaction modifies electronic properties, potentially enhancing bioactivity.

Reduction

Sodium borohydride reduces the ethynyl group to vinyl, forming 2-vinyl-4-propylthiazole:

Such derivatives exhibit altered pharmacokinetic profiles .

Electrophilic Substitution

While less potent than reference drugs (e.g., chloramphenicol), thiazole derivatives showed MIC values of 100–400 µg/mL against gram-positive Enterococcus faecalis and fungal strains . The ethynyl group’s electron-withdrawing effects may enhance target binding .

Industrial Applications

-

Agrochemicals: Intermediate in fungicide synthesis.

Mechanistic Insights: Molecular Targets and Pathways

The compound’s bioactivity stems from interactions with cellular targets:

-

Enzyme Inhibition: Blocks VEGFR-2, disrupting angiogenesis in tumors .

-

DNA Intercalation: Planar thiazole rings bind DNA, inhibiting replication .

-

Receptor Modulation: Alters G-protein-coupled receptor signaling in neurological disorders .

Comparative Analysis with Analogous Thiazoles

| Compound | Substituents | IC₅₀ (VEGFR-2) | LogP |

|---|---|---|---|

| 2-Ethynyl-4-propyl | -C≡CH, -CH₂CH₂CH₃ | 0.093 µM | 1.124 |

| 2-Methyl-4-propyl | -CH₃, -CH₂CH₂CH₃ | 0.15 µM | 1.8 |

| 4-Ethyl-2-propyl | -CH₂CH₃, -CH₂CH₂CH₃ | N/A | 2.3 |

The ethynyl group’s linear geometry and electronic effects confer superior target affinity compared to methyl or ethyl analogs .

Future Directions and Challenges

-

Drug Delivery: Encapsulation in nanoparticles to improve bioavailability.

-

Structure-Activity Relationships: Optimizing substituents for enhanced VEGFR-2 inhibition.

-

Toxicology Studies: Assessing long-term safety in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume